3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a cyclopropyl ring, and a phenylethyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.
Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyclopropyl and phenylethyl groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-13-16(19)8-5-9-17(13)24(22,23)20-12-18(21,15-10-11-15)14-6-3-2-4-7-14/h2-9,15,20-21H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNLHBSDMJHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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